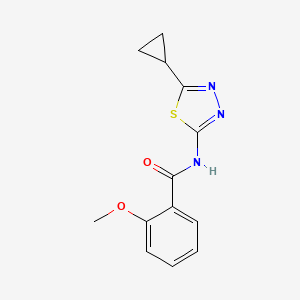![molecular formula C17H25NO4 B5163568 1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone, also known as methoxyacetylfentanyl, is a synthetic opioid analgesic drug. It is a potent agonist of the mu-opioid receptor and has been found to have a higher potency than fentanyl, a well-known opioid analgesic. Methoxyacetylfentanyl has been researched for its potential medical applications, as well as its abuse potential.
Mécanisme D'action
Methoxyacetylfentanyl acts as a potent agonist of the mu-opioid receptor. It binds to the receptor and activates downstream signaling pathways, resulting in the inhibition of pain signals in the central nervous system. Methoxyacetylfentanyl also activates the reward pathway in the brain, which can lead to its abuse potential.
Biochemical and Physiological Effects:
Methoxyacetylfentanyl produces a range of biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression, which are typical effects of opioid drugs. Methoxyacetylfentanyl also produces euphoria and can lead to addiction and overdose.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxyacetylfentanyl has advantages and limitations for lab experiments. Its high potency and selectivity for the mu-opioid receptor make it a useful tool for studying opioid receptors and their signaling pathways. However, its abuse potential and toxicity make it difficult to use in animal models and limit its potential for clinical use.
Orientations Futures
There are several future directions for the research of 1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanonelfentanyl. One direction is to further investigate its potential as an analgesic drug and determine its safety and efficacy in humans. Another direction is to study its abuse potential and develop strategies to prevent its misuse and overdose. Additionally, further research is needed to understand its mechanism of action and its effects on the brain and other organs. Finally, it is important to develop new and safer opioid drugs that can effectively treat pain without the risk of addiction and overdose.
Méthodes De Synthèse
Methoxyacetylfentanyl can be synthesized by the acetylation of 3-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product, 3-methoxyphenylacetic anhydride, is then reacted with 2-amino-1-pyrrolidine to yield the intermediate product, 1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone. The final product is obtained by reducing the intermediate product with a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
Methoxyacetylfentanyl has been researched for its potential medical applications as an analgesic drug. It has been found to be a potent mu-opioid receptor agonist with a higher potency than fentanyl. Methoxyacetylfentanyl has been shown to produce analgesia in animal models, and it has been suggested that it may be useful in the treatment of chronic pain. However, further research is needed to determine its safety and efficacy in humans.
Propriétés
IUPAC Name |
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-methoxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-3-15(20)13-6-7-16(17(10-13)21-2)22-12-14(19)11-18-8-4-5-9-18/h6-7,10,14,19H,3-5,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQLXRQULVYNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CN2CCCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-4-hydrazino-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B5163486.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)

![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)
![N-(2-chlorophenyl)-2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5163517.png)


![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)

![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)
![4-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5163579.png)
